molecular formula C12H5Cl5 B1197480 2,3,3',4,4'-Pentachlorobiphenyl CAS No. 32598-14-4

2,3,3',4,4'-Pentachlorobiphenyl

Cat. No. B1197480
CAS RN: 32598-14-4
M. Wt: 326.4 g/mol
InChI Key: WIDHRBRBACOVOY-UHFFFAOYSA-N
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Description

2,3,3’,4,4’-Pentachlorobiphenyl is a trichlorobenzene, a dichlorobenzene, and a pentachlorobiphenyl . It is one of 209 polychlorinated biphenyls (PCBs), a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . It is a toxic organic pollutant .


Synthesis Analysis

The synthesis of 2,3,3’,4,4’-Pentachlorobiphenyl involves the substitution of chlorine at the ortho-position, which is crucial for its activity . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of 2,3,3’,4,4’-Pentachlorobiphenyl can be viewed as a 2D Mol file or a computed 3D SD file . The importance of planarity in the resulting adverse effects is indicated by the structure .


Physical And Chemical Properties Analysis

2,3,3’,4,4’-Pentachlorobiphenyl has a molecular weight of 326.4 g/mol . It is a trichlorobenzene, a dichlorobenzene, and a pentachlorobiphenyl .

Mechanism of Action

Target of Action

The primary targets of 2,3,3’,4,4’-Pentachlorobiphenyl (PCB118) are the protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) in thyroid cells .

Mode of Action

PCB118 interacts with its targets in a complex manner. It significantly increases the levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a) proteins or mRNA, while decreasing NIS protein and mRNA levels . This suggests that PCB118 induces thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway .

Biochemical Pathways

PCB118 affects several biochemical pathways. It promotes autophagy formation in a dose- and time-dependent manner . It also induces thyroidal autophagy via the class III β‐tubulin (TUBB3)/death-associated protein kinase 2 (DAPK2)/myosin regulatory light chain (MRLC)/autophagy-related 9A (ATG9A) pathway in thyroid cells .

Pharmacokinetics

As a member of the polychlorinated biphenyls (pcbs), it is known to have high bio-persistence and lipophilicity, which allows it to bioaccumulate in organisms .

Result of Action

PCB118 has been shown to cause structural damage and dysfunction of the thyroid . It reduces cell viability in a concentration- and time-dependent manner . It also induces thyrocyte autophagy, leading to disruptions in thyroid structure and function .

Action Environment

PCB118 is an environmental organic pollutant widely used in industry. Due to its bio-persistence and lipophilicity, it can enter human or animal bodies through the food chain . The environmental presence of PCB118 can therefore influence its action, efficacy, and stability.

Safety and Hazards

2,3,3’,4,4’-Pentachlorobiphenyl is a poison by the intraperitoneal route . When heated to decomposition, it emits toxic vapors of Cl . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

1,2,3-trichloro-4-(3,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-8-3-1-6(5-10(8)15)7-2-4-9(14)12(17)11(7)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDHRBRBACOVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8038306
Record name 2,3,3',4,4'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8038306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3',4,4'-Pentachlorobiphenyl

CAS RN

32598-14-4
Record name PCB 105
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32598-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',4,4'-Pentachlorobiphenyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,4'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8038306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,4'-Pentachlorobiphenyl
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Record name 2,3,3',4,4'-PENTACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone:

    ANone: The provided research articles primarily focus on the biological effects and environmental fate of PCB 105. Information regarding its material compatibility and stability under specific conditions would likely be found in material safety data sheets or specialized chemical databases.

    ANone: 2,3,3',4,4'-Pentachlorobiphenyl is not known to possess catalytic properties and has no known applications in catalysis. The provided research does not involve computational studies like QSAR modeling for this specific congener.

    ANone: Research indicates that the position and number of chlorine atoms on the biphenyl rings significantly influence PCB congeners' biological activity. [, , ] For example, non-ortho PCBs, lacking chlorine atoms in the ortho positions (2, 2’, 6, 6’), tend to be more potent AhR agonists than mono-ortho PCBs like 2,3,3',4,4'-Pentachlorobiphenyl. [, ] The presence of chlorine atoms in specific positions can impact the molecule's planarity and its ability to fit into the AhR binding pocket, thus affecting its potency. []

    ANone: PCB 105, along with other PCBs, is subject to stringent regulations due to their persistence, bioaccumulation potential, and toxicity. The Stockholm Convention on Persistent Organic Pollutants aims to eliminate or restrict the production and use of PCBs globally. [Refer to relevant regulatory bodies like the EPA for specific guidelines on handling and disposal.]

    ANone: PCB 105 exhibits toxicological effects on various organ systems. In chicken embryos, it caused increased mortality and developmental abnormalities. [] In rats, exposure led to liver damage, altered liver enzyme activity, thyroid abnormalities, and neurotransmitter disruptions. [, , ] Furthermore, PCB 105 can persist in the environment and bioaccumulate in the food chain, posing risks to wildlife and humans. [, ]

    ANone: PCBs, including PCB 105, are persistent environmental pollutants that can bioaccumulate in the food chain, posing risks to wildlife and human health. [, , ] They can cause a range of adverse effects, including endocrine disruption, immune suppression, and developmental abnormalities. [] Alternatives to PCBs have been developed for various applications, such as dielectric fluids and flame retardants.

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